molecular formula C8H12Cl2N4 B1383420 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride CAS No. 1789007-38-0

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

Cat. No. B1383420
M. Wt: 235.11 g/mol
InChI Key: XVCRCBXPYBBGAJ-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any notable structural features.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Synthesis and Biological Activity

  • Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in L1210 cells and mitotic spindle poisoning, indicating potential as antineoplastic agents. Some compounds showed significant in vivo antifilarial activity against various adult worms in experimentally infected jirds (Ram et al., 1992).

Chemical Properties and Reactions

  • Aminomethylation Reactions : Studies on aminomethylation of related compounds, such as 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one, reveal insights into the chemical behavior and potential reactions involving 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).
  • N-aminomethylation Efficiency : Research into heterophase N-aminomethylation of 5-arylidenepseudothiohydantoins offers insights into the efficiency and mechanisms of N-aminomethylation, which may be applicable to 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).

Synthesis and Structural Studies

  • Amino Amide Salts Synthesis : Synthesis of amino amide salts from 2-(aminomethyl)benzimidazole, including structural studies through X-ray diffraction and NMR, provides a framework for understanding the properties of related compounds like 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Avila-Montiel et al., 2015).

Molecular and Electronic Structure Investigation

  • Structure Analysis : Investigating the molecular and electronic structure of related compounds provides insights into the structural and electronic characteristics of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. Studies on molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine help in understanding the conformational flexibility and electronic transitions of such compounds (Özdemir et al., 2009).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitor : Benzimidazole derivatives, including 2-aminomethyl benzimidazole, have been found effective as inhibitors for mild steel corrosion in acidic media. This indicates potential applications of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride in corrosion prevention (Tang et al., 2013).

Safety And Hazards

This involves detailing any known safety risks or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.


properties

IUPAC Name

6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCRCBXPYBBGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Reactant of Route 2
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Reactant of Route 3
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Reactant of Route 4
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Reactant of Route 5
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

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